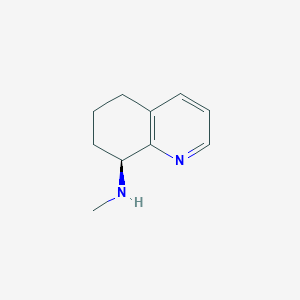

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine typically involves the following steps:

Starting Material: The synthesis begins with 5,6,7,8-tetrahydroquinoline as the starting material.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral auxiliaries or resolving agents.

Amination Reaction: The tetrahydroquinoline undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or an amine derivative under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer.

Analyse Chemischer Reaktionen

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Anticancer Activity

Research indicates that (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific enantiomers of tetrahydroquinoline derivatives showed significant inhibition of cell growth in ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29) cells. The most active compound was found to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production, suggesting a mechanism that involves mitochondrial dysfunction and cell cycle arrest .

2. Cholinesterase Inhibition

The compound has also been investigated for its potential as a cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. A derivative demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of 0.95 nM, indicating its efficacy in enhancing cholinergic transmission .

3. CXCR4 Antagonism

Recent studies have identified this compound as a promising scaffold for developing CXCR4 antagonists. CXCR4 is a chemokine receptor implicated in cancer progression and HIV infection. The compound's ability to inhibit CXCR4 suggests its potential in cancer therapy and antiviral strategies .

Synthesis and Catalytic Applications

1. Asymmetric Synthesis

The synthesis of this compound can be achieved through various methods, including dynamic kinetic resolution using lipases for high enantiomeric purity. This process allows for the efficient production of both enantiomers necessary for biological evaluation .

2. Catalytic Activity

Chiral diamines derived from this compound have been employed as ligands in transition metal-catalyzed reactions. These ligands enhance the reactivity and selectivity of metal complexes in asymmetric hydrogenation reactions, showcasing the compound's utility beyond biological applications .

Case Studies

Wirkmechanismus

The mechanism by which (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine: can be compared with other similar compounds such as:

Quinoline: A basic structure without the methyl and amine groups.

Tetrahydroquinoline: Similar structure but without the methyl group.

Other substituted quinolines: Compounds with different substituents on the quinoline ring.

Uniqueness: The presence of the methyl and amine groups on the quinoline ring makes this compound unique compared to other quinoline derivatives. These groups can significantly alter the chemical and biological properties of the compound.

Biologische Aktivität

(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Overview of the Compound

This compound is a derivative of tetrahydroquinoline featuring a methyl group at the 8-position. Its molecular formula is C10H12N2, and it is recognized for its potential therapeutic applications in various diseases, particularly cancer and neurodegenerative disorders.

Targeted Biological Effects

-

Anticancer Activity :

- The compound exhibits significant antiproliferative activity against several cancer cell lines including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) .

- It induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis .

- Neuroprotective Properties :

- Antiviral Activity :

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM | 0.6 | Induction of apoptosis via ROS production |

| HeLa | 0.027 | Cell cycle arrest |

| HT-29 | 0.019 | Mitochondrial dysfunction leading to cell death |

| A2780 | 0.039 | Disruption of mitochondrial function |

| MSTO-211H | >20 | Inactive under tested conditions |

These findings demonstrate the compound's potent anticancer effects and its ability to influence critical cellular pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its stereochemistry. For example:

- The enantiomeric forms exhibit different levels of activity; the (R) form showed significantly higher cytotoxicity compared to the (S) form in various cancer cell lines .

The compound's biochemical properties have been extensively studied:

- Stability : It remains stable under inert conditions but may degrade when exposed to moisture or high temperatures.

- Solubility : Soluble in organic solvents like DMSO but less soluble in water.

- Interactions : It has shown interactions with various enzymes and proteins, suggesting potential roles as an enzyme inhibitor or modulator .

Eigenschaften

IUPAC Name |

(8S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTRMHOUGKPHHM-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.